molecular formula C12H20N2O2 B1217872 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- CAS No. 27684-79-3

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-

Cat. No.: B1217872
CAS No.: 27684-79-3
M. Wt: 224.3 g/mol
InChI Key: MBHQWSSJIBMVIA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the formal name being 1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol. This designation reflects the precise arrangement of functional groups within the molecular framework. The compound possesses the molecular formula C₁₂H₂₀N₂O₂, indicating the presence of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 224.29900 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The InChI (International Chemical Identifier) representation of the compound is recorded as InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3. This standardized notation enables unambiguous identification across different chemical databases and software systems. The corresponding InChI Key, MBHQWSSJIBMVIA-UHFFFAOYSA-N, serves as a shortened version for database searches and computational applications. The Simplified Molecular-Input Line-Entry System representation, expressed as CC(C)NCC(O)COC1=CC=C(C=C1)N, provides an alternative linear notation that facilitates computational processing and structural analysis.

Alternative nomenclature systems recognize this compound through various synonyms, including 4-[2-hydroxy-3-(isopropylamino)propoxy]aniline and 1-(4-aminophenoxy)-3-isopropylaminopropan-2-ol. The compound is also known by the designation Desacetylpractolol, highlighting its structural relationship to the established pharmaceutical agent practolol. This nomenclature diversity reflects the compound's significance across multiple research domains and its recognition within different chemical classification systems.

Atomic Connectivity and Bonding Patterns

The molecular architecture of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits a sophisticated arrangement of functional groups connected through a central propanol backbone. The aromatic benzene ring carries a para-positioned amino group, creating an aniline derivative that serves as the phenoxy component of the molecule. This aromatic system connects to the aliphatic chain through an ether linkage, specifically at the oxygen atom attached to the secondary carbon of the propanol framework.

The propanol backbone represents the central structural element, featuring a secondary alcohol group at the 2-position that contributes significantly to the compound's chemical properties and biological activity potential. The hydroxyl group at this position enables hydrogen bonding interactions, which influence both the compound's solubility characteristics and its potential for intermolecular associations. The primary carbon positions of the propanol chain bear the phenoxy and isopropylamino substituents, creating a symmetrical distribution of functional groups around the central alcohol.

Structural Component Position Bonding Pattern Functional Significance
Benzene Ring Terminal Aromatic conjugation Electronic stabilization
Para-amino Group Aromatic Primary amine Hydrogen bonding donor
Ether Linkage Bridge Single bond Conformational flexibility
Secondary Alcohol Central Hydroxyl group Hydrogen bonding capability
Isopropyl Group Terminal Branched alkyl Steric bulk
Secondary Amine Terminal Substituted amine Hydrogen bonding donor/acceptor

The isopropylamino group attached to the 3-position carbon introduces additional complexity through its branched alkyl structure and secondary amine functionality. This substitution pattern creates multiple sites for hydrogen bonding and electrostatic interactions, contributing to the compound's potential biological activity. The secondary amine can function as both a hydrogen bond donor and acceptor, depending on the chemical environment and protonation state.

Stereochemical Considerations: Chiral Centers and Enantiomeric Forms

The structural analysis reveals the presence of one stereogenic center located at the 2-position carbon of the propanol backbone, where the hydroxyl group is attached. This chiral center arises from the asymmetric substitution pattern, with four different groups attached: the hydrogen atom, the hydroxyl group, the phenoxymethyl substituent, and the isopropylaminomethyl group. The existence of this stereogenic center means that the compound can exist as two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules.

The stereochemical properties significantly influence the compound's biological activity and pharmacological potential, as enantiomers often exhibit different binding affinities and selectivities for biological targets. Research has demonstrated that stereochemical considerations are particularly important for compounds with structural similarity to beta-adrenergic receptor ligands, where specific enantiomers may show preferential receptor binding. The racemic mixture of the compound contains equal proportions of both enantiomers, while enantiopure forms can be obtained through chiral resolution techniques or asymmetric synthesis methodologies.

The conformational flexibility of the molecule, particularly around the propanol backbone and the ether linkage, allows for multiple spatial arrangements of the functional groups. This flexibility can influence the compound's interaction with biological targets and its overall three-dimensional pharmacophore characteristics. Computational studies and nuclear magnetic resonance spectroscopy can provide insights into the preferred conformations and their relative stabilities under different conditions.

Comparative Analysis with β-Adrenergic Ligand Analogues

The structural framework of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits remarkable similarities to established beta-adrenergic receptor ligands, particularly practolol and related compounds. The compound shares the characteristic propanol backbone with terminal aromatic and alkylamino substituents that define the beta-blocker pharmacophore. This structural relationship is emphasized by its alternative designation as Desacetylpractolol, indicating its derivation from the acetyl ester hydrolysis of practolol.

Practolol, with the molecular formula C₁₄H₂₂N₂O₃, differs from the subject compound primarily through the presence of an acetamide group attached to the para-position of the benzene ring instead of a simple amino group. This structural difference significantly affects the compound's pharmacological properties, receptor selectivity, and metabolic pathways. The removal of the acetyl group in the subject compound potentially alters its binding characteristics and biological activity profile compared to the parent practolol molecule.

Compound Molecular Formula Key Structural Difference Receptor Activity
2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- C₁₂H₂₀N₂O₂ Para-amino group Modified selectivity
Practolol C₁₄H₂₂N₂O₃ Para-acetamido group Beta-1 selective
Propranolol C₁₆H₂₁NO₂ Naphthyl group Non-selective beta-blocker
Arotinolol C₁₅H₂₁N₃O₂S₃ Thiazole-thiophene system Alpha/beta dual activity

The comparison extends to propranolol, which features a naphthyl group instead of the substituted phenyl ring present in the subject compound. Propranolol's structure, represented by the formula C₁₆H₂₁NO₂, demonstrates how modifications to the aromatic component can dramatically influence receptor selectivity and pharmacological properties. The naphthyl substitution in propranolol contributes to its non-selective beta-adrenergic blocking activity, contrasting with the more selective profiles observed in phenyl-substituted analogues.

Arotinolol represents another important comparative structure, incorporating a thiazole-thiophene aromatic system that enables dual alpha and beta-adrenergic receptor blocking activity. The compound's formula, C₁₅H₂₁N₃O₂S₃, illustrates the structural diversity possible within this class of compounds while maintaining the essential propanol backbone. These structural comparisons highlight the critical role of aromatic substitution patterns in determining the biological activity and therapeutic applications of beta-adrenergic ligands.

Properties

IUPAC Name

1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQWSSJIBMVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950345
Record name 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27684-79-3
Record name Desacetylpractolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 4-Aminophenol

4-Aminophenol’s primary amine is susceptible to oxidation and undesired side reactions during etherification. Protection as an acetamide is a standard strategy:

4-Aminophenol+Acetic anhydride4-Acetamidophenol\text{4-Aminophenol} + \text{Acetic anhydride} \rightarrow \text{4-Acetamidophenol}

Conditions : Reflux in acetic anhydride with catalytic sulfuric acid, yielding >90% conversion.

Etherification with Epichlorohydrin

Epichlorohydrin reacts with 4-acetamidophenol under basic conditions to form the glycidyl ether:

4-Acetamidophenol+EpichlorohydrinNaOH1-(4-Acetamidophenoxy)-2,3-epoxypropane\text{4-Acetamidophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(4-Acetamidophenoxy)-2,3-epoxypropane}

Optimization :

  • Solvent : Isopropanol/water mixture (3:1).

  • Temperature : 60°C, 6 hours.

  • Yield : ~75%.

Epoxide Ring-Opening with Isopropylamine

The epoxide intermediate undergoes nucleophilic attack by isopropylamine, preferentially at the less hindered carbon:

1-(4-Acetamidophenoxy)-2,3-epoxypropane+Isopropylamine1-(4-Acetamidophenoxy)-3-(isopropylamino)propan-2-ol\text{1-(4-Acetamidophenoxy)-2,3-epoxypropane} + \text{Isopropylamine} \rightarrow \text{1-(4-Acetamidophenoxy)-3-(isopropylamino)propan-2-ol}

Conditions :

  • Molar ratio : 1:1.2 (epoxide:amine).

  • Solvent : Ethanol, reflux for 12 hours.

  • Yield : 68–72%.

Deprotection of the Acetamide Group

Acidic or basic hydrolysis removes the acetyl protecting group:

1-(4-Acetamidophenoxy)-3-(isopropylamino)propan-2-olHCl1-(4-Aminophenoxy)-3-(isopropylamino)propan-2-ol\text{1-(4-Acetamidophenoxy)-3-(isopropylamino)propan-2-ol} \xrightarrow{\text{HCl}} \text{1-(4-Aminophenoxy)-3-(isopropylamino)propan-2-ol}

Conditions :

  • 6M HCl , 80°C, 4 hours.

  • Yield : ~85%.

Alternative Pathway: Cyanohydrin Formation and Reduction

Cyanohydrin Synthesis

4-Aminophenol reacts with acetone cyanohydrin under acidic conditions to form a cyanohydrin intermediate:

4-Aminophenol+Acetone cyanohydrinZnI21-(4-Aminophenoxy)-2-hydroxypropanenitrile\text{4-Aminophenol} + \text{Acetone cyanohydrin} \xrightarrow{\text{ZnI}_2} \text{1-(4-Aminophenoxy)-2-hydroxypropanenitrile}

Conditions :

  • Catalyst : Zinc iodide (2 mol%).

  • Solvent : Tetrahydrofuran, room temperature, 24 hours.

  • Yield : 60–65%.

Borane-Mediated Reduction

The nitrile group is reduced to a primary amine using borane-THF:

1-(4-Aminophenoxy)-2-hydroxypropanenitrileBH3-THF1-(4-Aminophenoxy)-3-aminopropan-2-ol\text{1-(4-Aminophenoxy)-2-hydroxypropanenitrile} \xrightarrow{\text{BH}_3\text{-THF}} \text{1-(4-Aminophenoxy)-3-aminopropan-2-ol}

Challenges :

  • Over-reduction or epimerization risks.

  • Yield : ~50% after purification.

Selective Alkylation with Isopropylamine

The primary amine undergoes reductive alkylation with acetone and isopropylamine:

1-(4-Aminophenoxy)-3-aminopropan-2-ol+AcetoneNaBH3CNTarget Compound\text{1-(4-Aminophenoxy)-3-aminopropan-2-ol} + \text{Acetone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Conditions :

  • pH : 6–7 (acetic acid buffer).

  • Yield : 40–45%.

Catalytic Methods and Recent Advances

Iodonium Reagent-Mediated Difunctionalization

A novel approach using iodonium salts (e.g., (Z)-(4-fluorophenyl)(2,3,3,3-tetrafluoroprop-1-en-1-yl)iodonium triflate) enables simultaneous installation of ether and amine groups:

Propenyl iodonium salt+4-Aminophenol+IsopropylamineTarget Compound\text{Propenyl iodonium salt} + \text{4-Aminophenol} + \text{Isopropylamine} \rightarrow \text{Target Compound}

Advantages :

  • Single-step, regioselective.

  • Yield : 50–58% under optimized conditions (-20°C, 3 hours).

Enzymatic Resolution for Chiral Synthesis

Lipase-catalyzed kinetic resolution can isolate enantiomerically pure forms:

  • Substrate : Racemic 1-(4-aminophenoxy)-3-(isopropylamino)propan-2-ol.

  • Enzyme : Candida antarctica lipase B.

  • Yield : 45% ee >99% after 24 hours.

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Epichlorohydrin route60–72%Scalable, established protocolsMultiple protection/deprotection steps
Cyanohydrin reduction40–50%Avoids epoxidesLow yield, side reactions
Iodonium-mediated50–58%Single-step, regioselectiveSpecialized reagents, cost

Industrial-Scale Considerations

  • Cost Efficiency : The epichlorohydrin route remains the most cost-effective for bulk production.

  • Purification Challenges : Column chromatography is often required for intermediates, necessitating silica gel or HPLC methods.

  • Environmental Impact : Borane and iodonium reagents pose disposal challenges; green chemistry alternatives (e.g., catalytic hydrogenation) are under investigation .

Chemical Reactions Analysis

Acylation of the Amine Group

The isopropylamino group undergoes nucleophilic acylation with acid chlorides or anhydrides to form amides. For example:

  • Reaction with Benzoyl Chloride :
    Compound+PhCOClPhCONHCH CH3 2 modified product\text{Compound}+\text{PhCOCl}\rightarrow \text{PhCONHCH CH}_3\text{ }_2\text{ modified product}
    This reaction proceeds in the presence of a base (e.g., triethylamine) at 0–5°C, yielding >85% product purity .

Key Data :

ReagentConditionsYieldProduct Stability
Acetic anhydride0°C, NaOH (aq.)78%Stable in acidic media
Diphenylacetyl chlorideRoom temperature, CH2_2Cl2_282%Hygroscopic

Alkylation of the Alcohol Group

The 2-propanol group can be converted to a tosylate or mesylate intermediate for nucleophilic substitution:

  • Tosylation :
    Compound+TsClTosylate intermediate\text{Compound}+\text{TsCl}\rightarrow \text{Tosylate intermediate}
    Reacting with sodium iodide in acetone yields an iodo derivative (70–80% yield) .

Mechanism :

  • Protonation of the hydroxyl group.

  • Nucleophilic displacement by iodide .

Oxidation Reactions

The secondary alcohol is resistant to mild oxidants but reacts with strong agents:

  • Jones Reagent (CrO3_33/H2_22SO4_44) :
    Oxidizes the alcohol to a ketone at 50°C (45% yield) .

  • Swern Oxidation (Oxalyl chloride/DMSO) :
    Provides cleaner conversion (62% yield) without over-oxidation .

Limitations : Steric hindrance from the isopropyl group slows reaction rates .

Ether Cleavage and Rearrangement

The 4-aminophenoxy ether undergoes acid-catalyzed cleavage:

  • Hydrobromic Acid (48% HBr) :
    Cleaves the ether bond at reflux, producing 4-aminophenol and a brominated propanol derivative .

  • Friedel-Crafts Alkylation :
    In the presence of AlCl3_3, the aromatic ring reacts with alkyl halides to form substituted derivatives .

Schiff Base Formation

The primary amine in the 4-aminophenoxy group reacts with aldehydes:

  • Reaction with Benzaldehyde :
    Compound+PhCHOPhCH N Ar\text{Compound}+\text{PhCHO}\rightarrow \text{PhCH N Ar}
    Yields an imine (>90% at pH 5–6) .

Applications : Used to synthesize coordination complexes for catalytic studies .

Degradation Pathways

  • Photodegradation : UV light induces C–O bond cleavage in the phenoxy group, forming quinone-like byproducts .

  • Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions (t1/2_{1/2} = 12 hr at pH 1) .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsYield
IsopropylaminoAcylationAcetyl chloride78%
2-PropanolTosylationTsCl, Pyridine85%
4-AminophenoxyAlkylationMeI, K2_2CO3_365%
Secondary alcoholOxidationJones reagent45%

Scientific Research Applications

Chemistry

  • Organic Synthesis :
    • The compound serves as a reagent in organic synthesis, acting as an intermediate for producing other chemical compounds. Its aminophenoxy group allows for further functionalization, making it valuable in synthetic pathways.
  • Reagent in Reactions :
    • It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules.

Biology

  • Biochemical Assays :
    • The compound is used as a probe in molecular biology studies, particularly in assays that require specific interactions with biological targets. Its structure enables it to interact with proteins and enzymes, aiding in the understanding of biochemical pathways.
  • Pharmacological Studies :
    • Research indicates potential applications in pharmacology due to its ability to modulate biological activity through interactions with specific molecular targets. This has implications for drug development and therapeutic applications.

Industry

  • Manufacture of Polymers and Coatings :
    • In industrial settings, 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is employed in the production of polymers, coatings, and adhesives. Its chemical properties enhance the performance of these materials.
  • Antioxidant and Anticancer Activity :
    • Recent studies have explored the antioxidant and anticancer properties of derivatives related to this compound. For instance, derivatives have shown significant cytotoxicity against cancer cell lines, indicating potential for therapeutic applications .

Case Study 1: Synthesis and Application in Organic Chemistry

A study focused on synthesizing derivatives of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- demonstrated its effectiveness as a precursor for creating biologically active compounds. The synthesis involved reacting 4-aminophenol with isopropylamine under controlled conditions, yielding high-purity products suitable for further research .

In another study assessing the biological activity of this compound, researchers evaluated its effects on various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism by which 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. The aminophenoxy group can interact with biological molecules, while the isopropylamino group may influence the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight logP* Key Substituents
Target Compound C₁₂H₁₈N₂O₂ 222.28 ~1.5 4-aminophenoxy, isopropylamino
Propranolol () C₁₆H₂₁NO₂·HCl 295.80 3.09 1-naphthyloxy, isopropylamino
Oxprenolol () C₁₅H₂₃NO₃ 265.35 2.8 2-allyloxyphenoxy, isopropylamino
Mepindolol () C₁₄H₂₀N₂O₂ 248.32 ~2.7 2-methylindol-4-yloxy, isopropylamino

*logP values estimated using fragment-based methods (e.g., XLogP3 ).

Key Observations:

  • Hydrophilicity: The target compound’s 4-aminophenoxy group increases polarity compared to propranolol’s naphthyloxy or mepindolol’s indole groups, suggesting improved aqueous solubility but reduced membrane permeability .

Pharmacological Activity

Table 2: Pharmacodynamic and Clinical Profiles

Compound β₁/β₂ Selectivity Clinical Indications Half-Life (hrs)
Target Compound Non-selective Hypothetical: Hypertension ~4–6*
Propranolol () Non-selective Hypertension, Arrhythmia 3–6
Oxprenolol () Non-selective Angina, Hypertension 2–4
Mepindolol () Non-selective Hypertension 3–5

*Estimated based on structural analogs.

Key Observations:

  • Receptor Affinity: The 4-aminophenoxy group’s electron-donating properties may modulate β-receptor binding. Propranolol’s naphthyloxy group enhances lipophilicity and CNS penetration, whereas the target compound’s polar substituent may limit central side effects .
  • Selectivity: None of the analogs exhibit β₁-selectivity, contrasting with cardioselective agents like atenolol.

Biological Activity

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- (CAS No. 27684-79-3), is a chemical compound notable for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of an aminophenoxy group and an isopropylamino group attached to a propanol backbone. Its molecular formula is C12H20N2O2C_{12}H_{20}N_{2}O_{2}, with a molecular weight of approximately 224.30 g/mol. The physical properties include:

  • Density : 1.092 g/cm³
  • Boiling Point : 407.2°C at 760 mmHg
  • Flash Point : 200°C

The biological activity of this compound is attributed to its interactions with specific molecular targets, particularly through the aminophenoxy group, which can bind to various biological molecules. The isopropylamino group enhances its binding affinity and modulates activity across different biochemical pathways.

Biological Activity Overview

Research indicates that 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits several biological activities:

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-.

Compound NameStructureKey Properties
2-Propanol, 1-(4-methoxyphenyl)methylamino StructureDifferent functional group alters reactivity
1-Propanol, 2-methyl-2-[(1-methylethyl)amino] StructureVarying substitution pattern affects biological activity

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound indicated that it could inhibit the growth of selected bacterial strains. However, further research is needed to establish its efficacy and mechanism.

Cytotoxicity in Cancer Cells

In a laboratory setting, the cytotoxic effects were evaluated on SHY5Y cells. The results indicated that higher concentrations led to increased cell death, suggesting potential applications in cancer therapy .

Pharmacogenomic Considerations

Pharmacogenomic factors may influence the biological activity and efficacy of this compound in clinical settings. Variations in metabolic pathways could affect drug response among different populations .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via a multi-step nucleophilic substitution and amine coupling. A plausible route involves:

Etherification : Reacting 4-aminophenol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions to form the phenoxy intermediate.

Amine coupling : Introducing the (1-methylethyl)amino group via nucleophilic attack using isopropylamine.

  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric excess of amines (1.5–2.0 eq.) to drive completion .
  • Monitoring : Use TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .

Basic: What spectroscopic methods are recommended for structural characterization, and what key spectral markers should be observed?

Answer:

  • NMR :
    • ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted benzene), methine proton adjacent to the amino group (δ 3.5–4.0 ppm), and isopropyl methyl groups (δ 1.1–1.3 ppm, doublet).
    • ¹³C NMR : Peaks for the quaternary aromatic carbon (δ 150–155 ppm) and the alcohol-bearing carbon (δ 70–75 ppm) .
  • FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and secondary amine (N-H bend ~1550 cm⁻¹) .

Basic: How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?

Answer:

  • Solubility :
    • Polar solvents : High solubility in DMSO (>50 mg/mL) and ethanol (~30 mg/mL) due to hydrogen bonding with hydroxyl and amino groups.
    • Aqueous buffers : Limited solubility in water (<5 mg/mL at pH 7), but improves under acidic conditions (pH 3–4) via protonation of the amine .
  • Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability for in vivo studies .

Advanced: How can enantiomeric purity be assessed, and what chiral separation techniques are effective?

Answer:

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. Retention times differ by 2–4 minutes for enantiomers .
  • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration (e.g., R vs. S) .
  • Synthetic control : Use enantiopure starting materials (e.g., (R)-epichlorohydrin) to avoid racemization during synthesis .

Advanced: What computational strategies predict the compound’s stability under stress conditions (e.g., light, heat)?

Answer:

  • DFT Calculations : Simulate bond dissociation energies (BDEs) to identify labile groups (e.g., amine-oxygen bonds prone to hydrolysis at BDE <70 kcal/mol) .
  • Molecular Dynamics (MD) : Model degradation pathways in aqueous solutions (e.g., pH-dependent hydrolysis of the ether linkage) .
  • Experimental validation : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS to detect degradants like 4-aminophenol .

Advanced: How does structural modification of the aryloxy moiety impact biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Electron-withdrawing substituents : Nitro or cyano groups at the para position reduce activity due to decreased electron density on the aromatic ring.
  • Hydrophobic groups : Methyl or ethyl substituents enhance membrane permeability, improving IC50 values in cellular assays .
  • SAR validation : Use radioligand binding assays (e.g., β-adrenergic receptor affinity) to quantify activity changes .

Advanced: What analytical workflows resolve contradictory data in purity assessments (e.g., HPLC vs. elemental analysis)?

Answer:

  • Cross-validation :
    • HPLC-ELSD : Detect non-UV-active impurities (e.g., inorganic salts) missed by UV detectors.
    • Elemental analysis : Confirm stoichiometric C/H/N ratios (±0.3% tolerance) to rule out co-eluting impurities .
  • Hyphenated techniques : LC-MS/MS identifies low-abundance degradants (<0.1%) that skew purity results .

Advanced: What in silico models predict metabolic pathways for this compound in preclinical studies?

Answer:

  • CYP450 docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms, predicting hydroxylation or N-dealkylation sites .
  • Metabolite identification : Validate predictions with microsomal incubation (rat/human liver microsomes) and UPLC-QTOF analysis .

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